

1-Bromo-2,3,4-trimethoxybenzene: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromo-2,3,4-trimethoxybenzene

Cat. No.: B077699

[Get Quote](#)

Introduction

1-Bromo-2,3,4-trimethoxybenzene is a polysubstituted aromatic compound that serves as a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom and three electron-donating methoxy groups, allows for a diverse range of chemical transformations. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The methoxy groups, on the other hand, influence the electronic properties of the benzene ring and can be key pharmacophoric elements in the design of biologically active molecules. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of **1-Bromo-2,3,4-trimethoxybenzene** in the synthesis of complex organic molecules for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of **1-Bromo-2,3,4-trimethoxybenzene** is presented in the table below. This information is crucial for reaction planning, purification, and analytical characterization.

Property	Value
CAS Number	51594-35-5
Molecular Formula	C ₉ H ₁₁ BrO ₃
Molecular Weight	247.09 g/mol
Appearance	Off-white to pale yellow solid
Melting Point	78-82 °C[1]
Boiling Point	Not available
Solubility	Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF)

Applications in Organic Synthesis

The reactivity of the carbon-bromine bond in **1-Bromo-2,3,4-trimethoxybenzene** makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds. **1-Bromo-2,3,4-trimethoxybenzene** can be efficiently coupled with a wide range of aryl- and heteroarylboronic acids or esters.

Representative Data for Suzuki-Miyaura Coupling of Substituted Bromo-methoxybenzenes

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of bromo-methoxybenzene derivatives with phenylboronic acid. This data serves as a guide for optimizing the reaction of **1-Bromo-2,3,4-trimethoxybenzene**.

Entry	Aryl Bromide	Catalyst (mol%)	Ligand (mol%)	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)
1	1-Bromo-4-methoxybenzene	Pd-PEPPSI-CMP (0.5)	-	K ₂ CO ₃	MeOH	80	1	98[2]
2	1-Bromo-3-methoxybenzene	Pd-PEPPSI-CMP (0.5)	-	K ₂ CO ₃	MeOH	80	12	96[2]
3	4-Bromonitrobenzene	Pd(OAc) ₂ (2)	SPhos (4)	K ₃ PO ₄	Dioxane/H ₂ O	100	16	92
4	2-Bromonitrobenzene	Pd(dppf)Cl ₂ (3)	-	K ₂ CO ₃	Dioxane/H ₂ O	80	12	85

Experimental Protocol: Suzuki-Miyaura Coupling of **1-Bromo-2,3,4-trimethoxybenzene** with Phenylboronic Acid

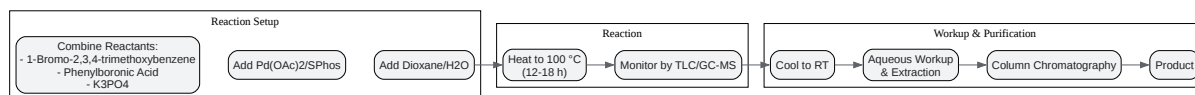
Materials:

- **1-Bromo-2,3,4-trimethoxybenzene** (1.0 mmol, 1.0 equiv)
- Phenylboronic acid (1.2 mmol, 1.2 equiv)
- Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
- 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 mmol, 4 mol%)

- Potassium phosphate (K_3PO_4 , 2.0 mmol, 2.0 equiv)
- Anhydrous 1,4-Dioxane (8 mL)
- Degassed Water (2 mL)
- Schlenk flask and standard laboratory glassware for inert atmosphere reactions

Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add **1-Bromo-2,3,4-trimethoxybenzene**, phenylboronic acid, and finely ground potassium phosphate.
- In a separate vial, prepare the catalyst system by dissolving $Pd(OAc)_2$ and SPhos in a small amount of anhydrous dioxane.
- Add the catalyst solution to the Schlenk flask containing the reagents.
- Add the remaining anhydrous dioxane and degassed water to the reaction mixture.
- Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-18 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- After cooling to room temperature, dilute the reaction mixture with ethyl acetate (30 mL).
- Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts, washing the pad with ethyl acetate.
- Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,3,4-trimethoxy-1,1'-biphenyl.



[Click to download full resolution via product page](#)

A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines. **1-Bromo-2,3,4-trimethoxybenzene** can be coupled with a variety of primary and secondary amines.

Representative Data for Buchwald-Hartwig Amination of Substituted Bromoarenes

The following table summarizes typical reaction conditions and yields for the Buchwald-Hartwig amination of substituted bromoarenes with aniline, providing a basis for reaction optimization.

[3]

Entry	Aryl Bromide	Ligand	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)
1	4-Bromobenzotrifluoride	XPhos	NaOtBu	Toluene	100	24	95[3]
2	4-Bromobenzotrifluoride	RuPhos	NaOtBu	Toluene	100	24	91[3]
3	4-Bromobenzotrifluoride	SPhos	NaOtBu	Toluene	100	24	88[3]
4	2-Bromoanisole	X-Phos	KOt-Bu	Toluene	150	0.17	99[4]

Experimental Protocol: Buchwald-Hartwig Amination of **1-Bromo-2,3,4-trimethoxybenzene** with Aniline

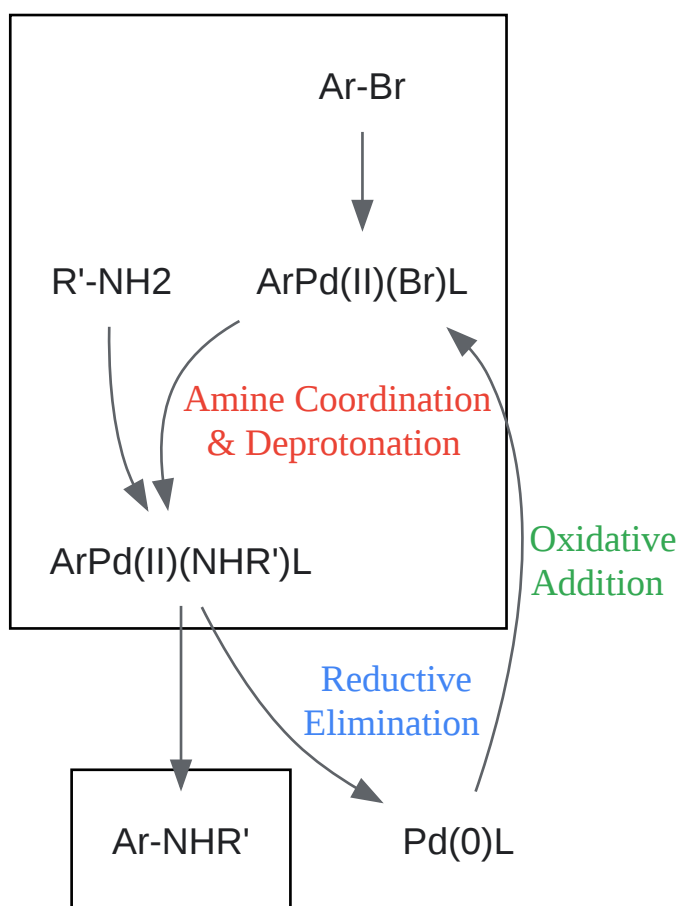
Materials:

- **1-Bromo-2,3,4-trimethoxybenzene** (1.0 mmol, 1.0 equiv)
- Aniline (1.2 mmol, 1.2 equiv)
- Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$, 0.02 mmol, 2 mol%)
- 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol, 4 mol%)
- Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
- Anhydrous Toluene (5 mL)

- Schlenk tube and standard laboratory glassware for inert atmosphere reactions

Procedure:

- To an oven-dried Schlenk tube under an inert atmosphere, add **1-Bromo-2,3,4-trimethoxybenzene**, $\text{Pd}_2(\text{dba})_3$, XPhos, and NaOtBu.
- Evacuate and backfill the Schlenk tube with the inert gas three times.
- Add anhydrous toluene via syringe, followed by the addition of aniline.
- Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
- Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[3]
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
- Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2,3,4-trimethoxyphenyl)aniline.



[Click to download full resolution via product page](#)

Catalytic cycle for the Buchwald-Hartwig amination.

Other Cross-Coupling Reactions

1-Bromo-2,3,4-trimethoxybenzene is also a suitable substrate for other important cross-coupling reactions, including:

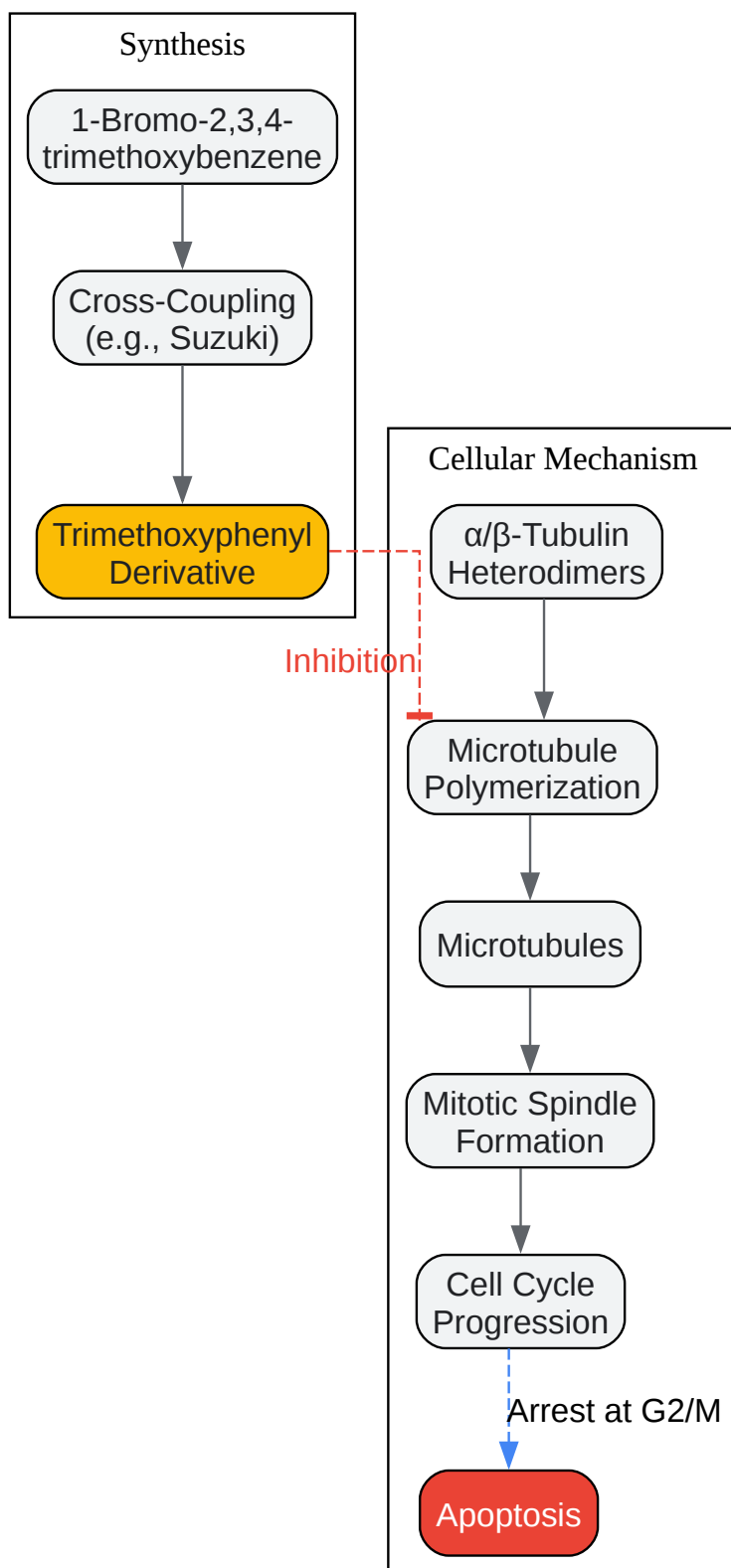
- Heck Reaction: For the synthesis of substituted alkenes from the reaction with an alkene in the presence of a palladium catalyst and a base.^{[5][6]}
- Sonogashira Coupling: For the formation of arylalkynes by coupling with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.^{[2][7]}
- Stille Coupling: For the creation of carbon-carbon bonds by reacting with an organostannane reagent.^{[8][9]}

Application in the Synthesis of Bioactive Molecules

The trimethoxyphenyl motif is a common feature in a variety of biologically active natural products and synthetic compounds. While specific examples originating directly from **1-Bromo-2,3,4-trimethoxybenzene** are not extensively documented, the closely related 3,4,5-trimethoxyphenyl moiety is a key pharmacophore in the combretastatin family of natural products.^[6] Combretastatins are potent inhibitors of tubulin polymerization and exhibit significant anticancer activity.^[6] It is therefore plausible that derivatives of **1-Bromo-2,3,4-trimethoxybenzene** could also serve as precursors to novel tubulin inhibitors.

Proposed Biological Target: Tubulin Polymerization

Many compounds containing the trimethoxyphenyl group act as antimitotic agents by binding to the colchicine site on β -tubulin. This binding event disrupts the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The inhibition of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death) in cancer cells.



[Click to download full resolution via product page](#)

Proposed mechanism of action for anticancer agents derived from **1-Bromo-2,3,4-trimethoxybenzene**.

Conclusion

1-Bromo-2,3,4-trimethoxybenzene is a highly valuable and versatile building block for organic synthesis. Its ability to participate in a wide range of palladium-catalyzed cross-coupling reactions provides a straightforward entry to a diverse array of complex organic molecules. The trimethoxyphenyl moiety, readily installed using this starting material, is a key structural feature in a number of biologically active compounds, particularly those targeting tubulin polymerization. The protocols and data presented in this document serve as a guide for researchers to unlock the synthetic potential of **1-Bromo-2,3,4-trimethoxybenzene** in the development of novel pharmaceuticals and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of novel combretastatin analogues of 1,1-diaryl vinyl sulfones, with antiproliferative potential via in-silico and in-vitro studies - PMC

[pmc.ncbi.nlm.nih.gov]

- 9. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-Bromo-2,3,4-trimethoxybenzene: A Versatile Building Block in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077699#1-bromo-2-3-4-trimethoxybenzene-as-a-building-block-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com